![molecular formula C20H26OSi B12537867 Silane, [[(1E)-1,3-diphenyl-1-pentenyl]oxy]trimethyl- CAS No. 669078-64-2](/img/structure/B12537867.png)
Silane, [[(1E)-1,3-diphenyl-1-pentenyl]oxy]trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, [[(1E)-1,3-diphenyl-1-pentenyl]oxy]trimethyl- is a chemical compound with the molecular formula C20H26OSi. It is a type of silane, which is a compound containing silicon atoms bonded to hydrogen and/or organic groups. This particular silane is characterized by the presence of a 1,3-diphenyl-1-pentenyl group attached to a trimethylsiloxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [[(1E)-1,3-diphenyl-1-pentenyl]oxy]trimethyl- typically involves the reaction of 1,3-diphenyl-1-pentene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane. The product is then purified using standard techniques such as distillation or chromatography .
Industrial Production Methods
In an industrial setting, the production of Silane, [[(1E)-1,3-diphenyl-1-pentenyl]oxy]trimethyl- may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Silane, [[(1E)-1,3-diphenyl-1-pentenyl]oxy]trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The trimethylsiloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve the use of nucleophiles such as Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while reduction can produce various silanes. Substitution reactions can result in the formation of new organosilicon compounds with different functional groups .
Applications De Recherche Scientifique
Silane, [[(1E)-1,3-diphenyl-1-pentenyl]oxy]trimethyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the modification of biomolecules for various applications, such as drug delivery and imaging.
Mécanisme D'action
The mechanism of action of Silane, [[(1E)-1,3-diphenyl-1-pentenyl]oxy]trimethyl- involves its ability to form stable carbon-silicon bonds. This property allows it to interact with various molecular targets and pathways, leading to its diverse applications. The compound can act as a radical H-donor or hydride donor, depending on the specific reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-1-trimethylsiloxyethylene: This compound has a similar structure but with a different substituent on the silicon atom.
Trimethyl[(1-phenylvinyl)oxy]silane: Another similar compound with a different organic group attached to the silicon atom
Uniqueness
Silane, [[(1E)-1,3-diphenyl-1-pentenyl]oxy]trimethyl- is unique due to its specific combination of a 1,3-diphenyl-1-pentenyl group and a trimethylsiloxy group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
669078-64-2 |
|---|---|
Formule moléculaire |
C20H26OSi |
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
1,3-diphenylpent-1-enoxy(trimethyl)silane |
InChI |
InChI=1S/C20H26OSi/c1-5-17(18-12-8-6-9-13-18)16-20(21-22(2,3)4)19-14-10-7-11-15-19/h6-17H,5H2,1-4H3 |
Clé InChI |
SDLWASLJDGYSTN-UHFFFAOYSA-N |
SMILES canonique |
CCC(C=C(C1=CC=CC=C1)O[Si](C)(C)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Ethynyl-1,2,3-tris[(7-methyloctan-3-YL)oxy]benzene](/img/structure/B12537784.png)
![1-(3-Iodopropoxy)-2-propyl-4-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B12537787.png)
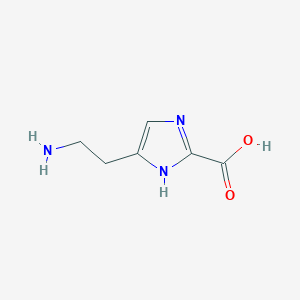
![2,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid](/img/structure/B12537795.png)
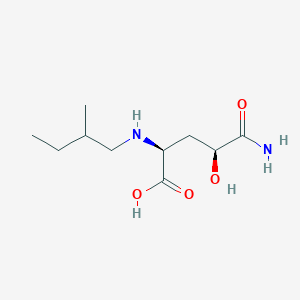
![2-(Cyclohex-1-en-1-yl)-1H-cyclopenta[a]naphthalene](/img/structure/B12537815.png)
![N-[4-(4-Chloro-2,5-dihydroxyphenoxy)phenyl]hexadecanamide](/img/structure/B12537816.png)
![Triethyl[(1-phenylprop-2-en-1-yl)oxy]silane](/img/structure/B12537821.png)
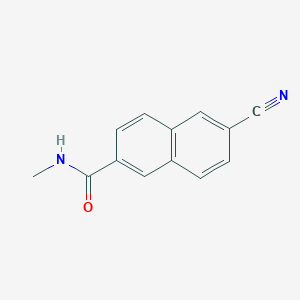
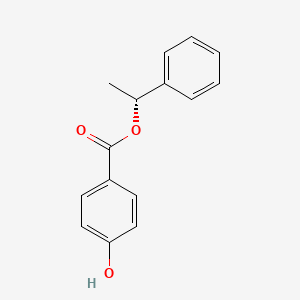
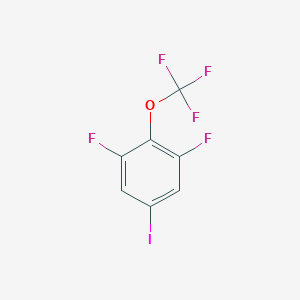
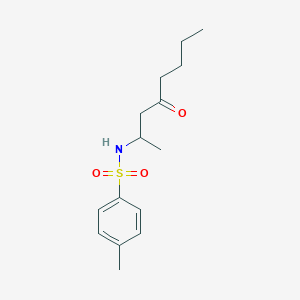
![5,7-Bis(5-bromothiophen-2-yl)-2,3-diphenylthieno[3,4-b]pyrazine](/img/structure/B12537854.png)

